molecular formula C24H24BrN3O B421180 1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol CAS No. 352552-75-1

1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol

Cat. No. B421180
CAS RN: 352552-75-1
M. Wt: 450.4g/mol
InChI Key: IMCIDXDPSMQGLU-UHFFFAOYSA-N
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Description

1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol is a member of carbazoles.

Scientific Research Applications

Synthesis and Chemical Applications

  • Heterocyclic System Synthesis : This compound is used in the synthesis of complex heterocyclic systems. For example, its derivatives have been utilized in the synthesis of various heterocyclic compounds, like pyrazolines and pyrazoles, which show potential in diverse fields including pharmaceuticals and materials science (Bogolyubov, Chernysheva, & Semenov, 2004).

  • Anticancer Compound Synthesis : There's research into synthesizing new heterocyclic compounds based on related pyrazole structures, showing potential in anticancer activities. These synthesized compounds have been evaluated for their effectiveness against cancer (Metwally, Abdelrazek, & Eldaly, 2016).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Compounds synthesized from similar pyrazole derivatives have been evaluated for their antimicrobial properties. Some of these compounds have shown significant inhibitory effects against various pathogens, suggesting potential in developing new antimicrobial agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, synthesized using similar structures, have been studied for their anticancer and anti-inflammatory activities. These compounds have been tested for cytotoxicity against cancer cell lines and for 5-lipoxygenase inhibition, which is crucial in inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Material Science and Engineering

  • Electroluminescence Applications : In the field of material science, derivatives of this compound have been explored for their electroluminescence properties. They are used in the development of light-emitting materials, which have applications in electronic devices like OLEDs (Yang, Guan, Bian, Xie, Chen, & Huang, 2006).

properties

CAS RN

352552-75-1

Product Name

1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol

Molecular Formula

C24H24BrN3O

Molecular Weight

450.4g/mol

IUPAC Name

1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)propan-2-ol

InChI

InChI=1S/C24H24BrN3O/c1-24(2)12-21-19(14-26-28(21)16-8-4-3-5-9-16)23-22(24)18-10-6-7-11-20(18)27(23)15-17(29)13-25/h3-11,14,17,29H,12-13,15H2,1-2H3

InChI Key

IMCIDXDPSMQGLU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CBr)O)C

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CBr)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol
Reactant of Route 2
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol
Reactant of Route 4
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol
Reactant of Route 5
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol
Reactant of Route 6
1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol

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